molecular formula C25H34F2N2O B8515171 N-[(4-Butylphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea CAS No. 88467-96-3

N-[(4-Butylphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea

Cat. No. B8515171
Key on ui cas rn: 88467-96-3
M. Wt: 416.5 g/mol
InChI Key: RHZPLSCNTZDZFL-UHFFFAOYSA-N
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Patent
US05003106

Procedure details

A solution of 1.55 g of 2,4-diflurophenylisocyanate in hexane was added to a solution of 2.61 g of N-heptyl-4-butylbenzenemethanamine in 15 ml of hexane and the solution was stirred at room temperature for 4 hours, then evaporated. The residual oil was distilled to yield 1-[(4-butylphenyl)methyl]-1-(n-heptyl)-3-[2 4-difluorophenyl]urea as a colorless oil, bp 160°-165° C./120μ.
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
N-heptyl-4-butylbenzenemethanamine
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N:9]=[C:10]=[O:11].[CH2:12]([NH:19][CH2:20][C:21]1[CH:26]=[CH:25][C:24]([CH2:27][CH2:28][CH2:29][CH3:30])=[CH:23][CH:22]=1)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]>CCCCCC>[CH2:27]([C:24]1[CH:23]=[CH:22][C:21]([CH2:20][N:19]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[C:10]([NH:9][C:3]2[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=2[F:1])=[O:11])=[CH:26][CH:25]=1)[CH2:28][CH2:29][CH3:30]

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)N=C=O
Name
N-heptyl-4-butylbenzenemethanamine
Quantity
2.61 g
Type
reactant
Smiles
C(CCCCCC)NCC1=CC=C(C=C1)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
15 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCC)C1=CC=C(C=C1)CN(C(=O)NC1=C(C=C(C=C1)F)F)CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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